molecular formula C15H15BrN4O2 B3007040 3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide CAS No. 2097932-17-5

3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B3007040
CAS No.: 2097932-17-5
M. Wt: 363.215
InChI Key: STMZIBTUGGVKQK-UHFFFAOYSA-N
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Description

3-[(5-Bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide is a chemical compound designed for research purposes. Its structure, featuring a bromopyrimidine scaffold linked to a phenylcarboxamide via a pyrrolidineoxy linker, is characteristic of molecules investigated for modulating protein-protein interactions and enzyme activity in biological pathways . Compounds with similar pyrimidine cores have been identified as key intermediates or active agents in novel therapeutic strategies, such as the targeted degradation of proteins like proto-oncogene VAV1 (VAV1) . VAV1 is a critical signal transduction protein and positive regulator in T-cell and B-cell receptor signaling, making it a target of interest in immunology and oncology research . Alternatively, analogous structures have been explored as inhibitors of various kinases, including 3-phosphoinositide-dependent protein kinase-1 (PDK-1) and Checkpoint kinase (Chk), which are central to cellular processes like growth, survival, and DNA damage response . The presence of the bromine atom on the pyrimidine ring offers a potential site for further synthetic modification, making this compound a valuable building block for medicinal chemistry and drug discovery programs . Researchers can leverage this compound to probe biological mechanisms or as a starting point for developing novel therapeutic agents for diseases including cancer, autoimmune disorders, and inflammatory conditions . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN4O2/c16-11-8-17-14(18-9-11)22-13-6-7-20(10-13)15(21)19-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMZIBTUGGVKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Related compounds have shown affinity for the et (a) and et (b) receptors. These receptors play a crucial role in the regulation of vascular tone and cell proliferation.

Pharmacokinetics

Related compounds have demonstrated excellent pharmacokinetic properties, suggesting that this compound may also exhibit favorable bioavailability.

Biological Activity

3-[(5-Bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C20_{20}H23_{23}BrN4_{4}O2_{2}
  • Molecular Weight : 435.33 g/mol

This compound features a pyrrolidine ring, a phenyl group, and a brominated pyrimidine moiety, which are critical for its biological activity.

This compound primarily functions as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are essential for cell cycle regulation, and their dysregulation is implicated in various cancers. The inhibition of CDKs by this compound can lead to cell cycle arrest and apoptosis in cancer cells.

Inhibition of Cyclin-Dependent Kinases

Research indicates that this compound effectively inhibits several CDK isoforms. A study highlighted its ability to reduce the proliferation of cancer cell lines by inducing cell cycle arrest at the G1 phase. The inhibition of CDK2 and CDK4 was particularly noted, leading to decreased phosphorylation of retinoblastoma protein (Rb), a critical regulator of the cell cycle.

Antitumor Activity

In vivo studies have demonstrated that this compound exhibits significant antitumor effects. For instance, it was tested on xenograft models of human tumors, where it showed a dose-dependent reduction in tumor growth compared to control groups. The mechanism appears to involve both direct cytotoxicity towards tumor cells and modulation of the tumor microenvironment.

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics, with good oral bioavailability. Its half-life allows for sustained therapeutic levels in systemic circulation, making it a candidate for further clinical development.

Case Studies

StudyModelFindings
Human Cancer Cell LinesInduced G1 arrest and apoptosis through CDK inhibition.
Xenograft ModelsSignificant tumor growth inhibition observed at doses of 10 mg/kg.
Pharmacokinetic AnalysisOral bioavailability > 50%, with a half-life of approximately 6 hours.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: N-Phenyl vs. N-Naphthalenylmethyl

A close structural analog, 3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide (CAS: 2097888-90-7), replaces the phenyl group with a bulkier naphthalenylmethyl substituent. This modification increases molecular weight (427.3 g/mol vs. ~362 g/mol estimated for the N-phenyl variant) and likely impacts lipophilicity and steric interactions. The naphthalenyl group may enhance π-π stacking with hydrophobic binding pockets but could reduce aqueous solubility .

Bromine Substitution vs. Trifluoromethyl Groups

The compound N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide () substitutes bromine with a trifluoromethyl (CF₃) group. Piperidine-based scaffolds (vs. pyrrolidine) may also confer distinct conformational flexibility .

Bromopyrimidinyl Ether Linkers in Patent Compounds

The patented sodium sulfamoyl amide derivative () shares the 5-bromopyrimidinyloxy motif but incorporates ethoxy linkers and a sulfamoyl group. This highlights bromopyrimidine’s utility in enhancing crystallinity and bioavailability, as seen in its role in forming stable crystalline forms .

Pharmacological Potential of Pyrimidine Derivatives

Pyrimidine hydrazones, such as 4-methoxybenzaldehyde (5-bromopyrimidin-2-yl) hydrazonemonohydrate (C₁₂H₁₁BrN₄O·H₂O), demonstrate broad activities (antibacterial, anti-inflammatory) attributed to the pyrimidine core’s ability to mimic endogenous nucleotides.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Noted Properties/Activities References
3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide (Target) C₁₅H₁₄BrN₄O₂ (est.) ~362 (est.) 5-bromopyrimidinyloxy, N-phenyl Inferred pyrimidine-based bioactivity
3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide C₂₀H₁₉BrN₄O₂ 427.3 Naphthalenylmethyl Increased lipophilicity
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide C₂₄H₂₀F₃N₅O₂ 491.45 CF₃, pyridazinyl, piperidine Enhanced electronic effects
Sodium (5-(4-bromophenyl)-6-(2-((5-bromopyrimidin-2-yl)oxy)ethoxy)pyrimidin-4-yl)(sulfamoyl)amide C₁₇H₁₄Br₂N₆O₅S 610.21 Dual bromine, sulfamoyl, ethoxy linkers Crystalline stability

Key Findings and Implications

  • Bromine’s Role : Bromine in the pyrimidine ring balances steric bulk and electronic effects, optimizing target engagement and stability .
  • Substituent Trade-offs : Bulkier groups (e.g., naphthalenylmethyl) may enhance target affinity but reduce solubility, whereas smaller groups (e.g., phenyl) favor pharmacokinetics .
  • Core Flexibility : Piperidine vs. pyrrolidine scaffolds offer distinct conformational profiles, influencing binding pocket accessibility .

Notes

  • Comparative pharmacological data are inferred from structural analogs and pyrimidine derivative studies.
  • Further experimental validation is required to confirm biological activities and optimize substituent selection.

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